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molecular formula C15H13BrN2O4 B8506825 N-(2-(benzyloxy)-4-bromo-6-nitrophenyl)acetamide CAS No. 942195-80-4

N-(2-(benzyloxy)-4-bromo-6-nitrophenyl)acetamide

Cat. No. B8506825
M. Wt: 365.18 g/mol
InChI Key: NUFPWJWGNLOZCW-UHFFFAOYSA-N
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Patent
US08466166B2

Procedure details

To a solution of 2-(benzyloxy)-4-bromo-6-nitroaniline (33.0 g, 102 mmol, WO 2004054984) and acetic anhydride (14.5 mL, 153 mmol) in acetic acid (90 mL) was added concentrated sulfuric acid (2 drops) at 70° C. The mixture was stirred at 70° C. for 20 minutes. After cooling to room temperature, water (800 mL) was added, and the formed precipitate was collected by filtration and washed with diisopropyl ether to afford the title compound as a brown solid (30.9 g, 83%).
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
14.5 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:15]=[C:14]([Br:16])[CH:13]=[C:12]([N+:17]([O-:19])=[O:18])[C:10]=1[NH2:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:20](OC(=O)C)(=[O:22])[CH3:21].O>C(O)(=O)C.S(=O)(=O)(O)O>[CH2:1]([O:8][C:9]1[CH:15]=[C:14]([Br:16])[CH:13]=[C:12]([N+:17]([O-:19])=[O:18])[C:10]=1[NH:11][C:20](=[O:22])[CH3:21])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
33 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(N)C(=CC(=C1)Br)[N+](=O)[O-]
Name
Quantity
14.5 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
800 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 70° C. for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the formed precipitate was collected by filtration
WASH
Type
WASH
Details
washed with diisopropyl ether

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C(=CC(=C1)Br)[N+](=O)[O-])NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 30.9 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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